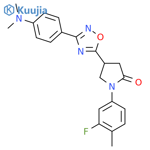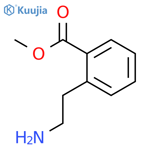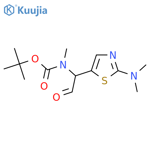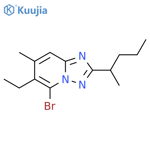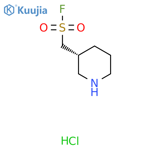Protoberberine alkaloids and derivatives
Protoberberine alkaloids and their derivatives are a class of naturally occurring, biologically active compounds widely found in various plants such as the Chinese herb Coptis chinensis (Huang Lian) and Berberis vulgaris. These alkaloids exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiparasitic, and anticancer properties due to their unique structural features.
Structurally, protoberberine alkaloids typically feature a tetrahydroisoquinoline core with various substituents, such as hydroxy groups, methoxy groups, or other functional groups. These modifications can significantly influence the biological activities of the compounds. For example, berberine, one of the most well-known members of this class, possesses potent antimicrobial and antidiabetic properties.
The derivatives of protoberberine alkaloids are often synthesized to enhance their therapeutic effects while reducing potential side effects. Common modifications include the introduction of more lipophilic substituents or the attachment of other pharmacophores to improve drug delivery and bioavailability.
Overall, the study and application of protoberberine alkaloids and their derivatives continue to be an active area in natural product chemistry and drug discovery.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
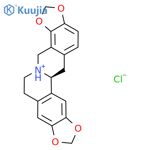 |
(±)-Stylopine hydrochloride | 96087-21-7 | C19H18ClNO4 |
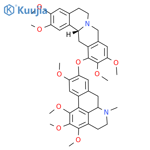 |
Thalibealine | 351531-39-0 | C29H34O16 |
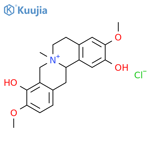 |
Cyclanoline Chloride | 17472-50-3 | C20H24NO4.CL |
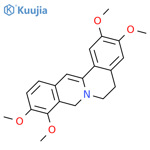 |
Dihydropalmatine | 26067-60-7 | C21H23NO4 |
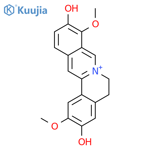 |
Dibenzo[a,g]quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy- | 89560-99-6 | C19H18NO4+ |
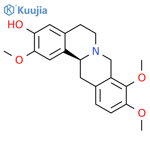 |
(+)-Corypalmine | 6018-40-2 | C20H23NO4 |
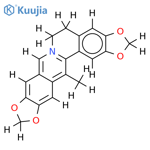 |
Worenine Iodide | 38763-55-2 | C20H16NO4 |
 |
Epicorynoxidine | 58000-48-9 | C21H25NO5 |
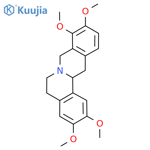 |
Tetrahydropalmatin | 10097-84-4 | C21H25NO4 |
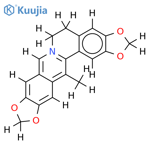 |
Chloride-Worenine | 38763-54-1 | C20H16NO4 |
関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
